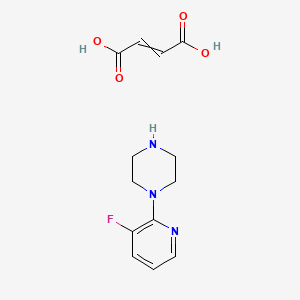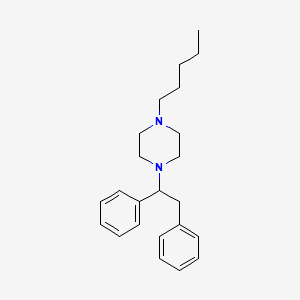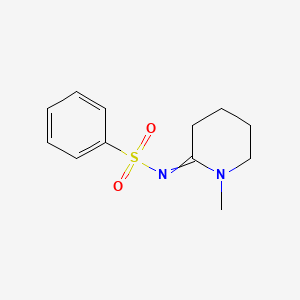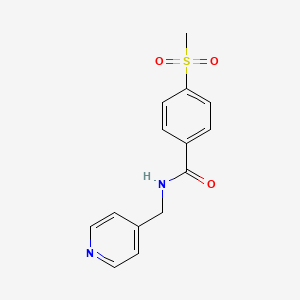
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide core substituted with a methylsulfonyl group and a pyridinylmethyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under appropriate conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials, coatings, and catalysts.
作用机制
The mechanism of action of Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of vacuolar H±ATPase, a crucial enzyme in various cellular processes . This inhibition disrupts proton transport and affects cellular homeostasis, leading to its antifungal and antibacterial properties.
相似化合物的比较
Similar Compounds
Fluopicolide: Another pyridinylmethyl-benzamide compound with fungicidal properties.
Boscalid: A benzamide fungicide with a different substitution pattern but similar mode of action.
Uniqueness
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its combination of a methylsulfonyl group and a pyridinylmethyl group makes it particularly effective as an enzyme inhibitor and a versatile reagent in organic synthesis.
属性
CAS 编号 |
80819-01-8 |
|---|---|
分子式 |
C14H14N2O3S |
分子量 |
290.34 g/mol |
IUPAC 名称 |
4-methylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14N2O3S/c1-20(18,19)13-4-2-12(3-5-13)14(17)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H,16,17) |
InChI 键 |
XHIURWSOZHPEJR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


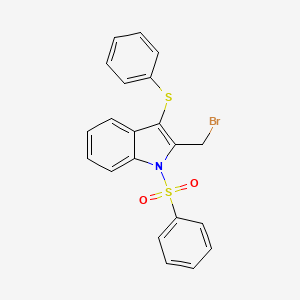
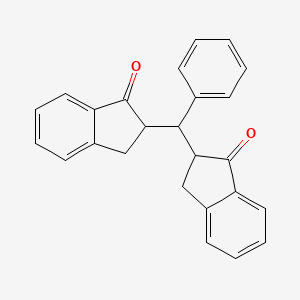
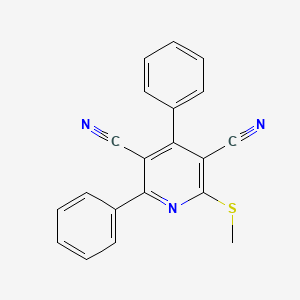
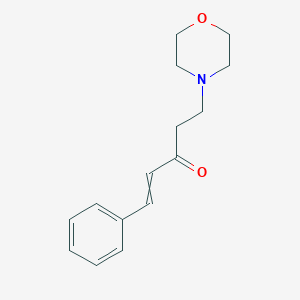
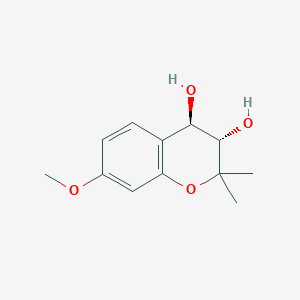
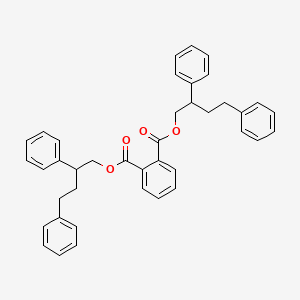
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
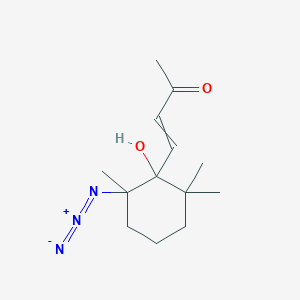
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
